1-(2-hydroxyethyl)cyclopentane-1-carboxylic Acid
Description
Properties
CAS No. |
740038-63-5 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(7(10)11)3-1-2-4-8/h9H,1-6H2,(H,10,11) |
InChI Key |
PQKQWMVDKRDMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(2-Hydroxyethyl)cyclopentanol
Cyclopentanone reacts with ethylene oxide in the presence of a strong base (e.g., NaOH or KOH) under anhydrous conditions. This step proceeds via nucleophilic addition, yielding 1-(2-hydroxyethyl)cyclopentanol.
Key conditions :
- Temperature: 40–60°C
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Yield: 78–85%
Etherification with Ethyl Iodide
The intermediate alcohol is treated with ethyl iodide under basic conditions (e.g., NaH or K₂CO₃) to form 1-(2-ethoxyethyl)cyclopentanol.
Optimization :
Oxidation to Carboxylic Acid
The ethoxyethyl derivative undergoes oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media (e.g., H₂SO₄).
Data :
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| KMnO₄ | 80–90 | 65–72 |
| CrO₃ | 60–70 | 70–75 |
This method is scalable but faces challenges in controlling over-oxidation.
Malonic Ester Synthesis via Cycloalkylation
An alternative route employs diethyl malonate and 1,4-dibromobutane, adapted from cyclopentanecarboxylic acid protocols:
Cycloalkylation Reaction
Diethyl malonate reacts with 1,4-dibromobutane in the presence of sodium ethoxide (NaOEt), forming cyclopentane-1,1-dicarboxylic acid diethyl ester.
Conditions :
Hydrolysis and Decarboxylation
The diester is hydrolyzed under acidic (HCl) or basic (NaOH) conditions, followed by thermal decarboxylation to yield cyclopentanecarboxylic acid.
Hydroxyethyl Functionalization
The carboxylic acid is converted to the corresponding alcohol via LiAlH₄ reduction, followed by ethylene oxide alkylation and re-oxidation.
Limitation : Requires multiple protection/deprotection steps, reducing overall efficiency (total yield: 45–50%).
Stereoselective Synthesis from Hexose Derivatives
Recent advances leverage carbohydrate precursors for enantioselective production:
Ring-Closing Metathesis (RCM)
d-Mannose or d-galactose derivatives undergo RCM using Grubbs catalysts to form cyclopentene intermediates.
Example :
Aza-Michael Addition
Cyclopentene-1-carboxylic acid esters react with benzylamine or p-methoxybenzylamine, enabling stereoselective introduction of the hydroxyethyl group.
Key finding :
Final Oxidation
The amine-protected intermediate is oxidized to the carboxylic acid using TEMPO/NaClO₂.
Total yield (9 steps) : 34–40%
Industrial Production Methods
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
Continuous Alkylation-Oxidation
- Step 1 : Cyclopentanone and ethylene oxide are mixed in a microreactor (residence time: 10–15 minutes).
- Step 2 : In-line separation of 1-(2-hydroxyethyl)cyclopentanol.
- Step 3 : Oxidation using CrO₃ in a packed-bed reactor.
Advantages :
Catalytic Dehydrogenation
Cyclohexane carboxylic acid derivatives undergo dehydrogenation-olefination-decarboxylation sequences using Pd/C catalysts:
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Cyclopentanone route | 65–75 | 95–98 | High | 120–150 |
| Malonic ester | 45–50 | 90–92 | Moderate | 200–220 |
| Stereoselective | 34–40 | 99+ | Low | 800–1,000 |
| Industrial flow | 85–90 | 98–99 | High | 90–110 |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(2-carboxyethyl)cyclopentane-1-carboxylic acid.
Reduction: Formation of 1-(2-hydroxyethyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Biological Activity
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid features a cyclopentane ring with a hydroxyethyl substituent and a carboxylic acid functional group. The presence of these functional groups enhances its reactivity and potential interactions with various biological macromolecules.
The biological activity of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid is primarily attributed to its ability to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes. The hydroxy group can participate in hydrogen bonding, while the carboxylic acid functionality can form ionic interactions, influencing protein conformation and function.
Key Mechanisms:
- Hydrogen Bonding : The hydroxy group allows for strong interactions with polar amino acids in proteins.
- Ionic Interactions : The carboxylic acid can interact with positively charged residues, potentially modulating enzymatic activity.
Biological Activities
Research has indicated several potential biological activities associated with 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, protecting cells from oxidative stress.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclopentane derivatives, including 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid. Below are some notable findings:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that cyclopentane carboxylic acids can inhibit specific ion channels, suggesting potential analgesic effects. |
| Study 2 | Investigated the antioxidant capacity of cyclopentane derivatives, showing significant reductions in reactive oxygen species (ROS) levels in vitro. |
| Study 3 | Highlighted the anti-inflammatory properties by measuring cytokine levels in cell cultures treated with the compound. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(2-hydroxyethyl)cyclopentane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1-(2-Hydroxyphenyl)cyclopentane-1-carboxylic acid | Contains a phenyl group instead of hydroxyethyl | Potentially different binding affinities due to aromatic interactions |
| 1-(4-Methylphenyl)cyclopentane-1-carboxylic acid | Methyl substitution on the phenyl ring | May exhibit altered metabolic stability and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
